molecular formula C8H8N4O3 B1310403 (E)-2-(4-nitrobenzylidene)hydrazinecarboxamide CAS No. 5315-87-7

(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide

Cat. No.: B1310403
CAS No.: 5315-87-7
M. Wt: 208.17 g/mol
InChI Key: PMJVNUNOOIWGHN-BJMVGYQFSA-N
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Description

(E)-2-(4-Nitrobenzylidene)hydrazinecarboxamide is a semicarbazone derivative characterized by a hydrazinecarboxamide backbone conjugated with a 4-nitrobenzylidene group. This compound is synthesized via condensation of 4-nitrobenzaldehyde with semicarbazide, yielding a yellow crystalline solid (mp 190–193°C, 95% yield) . Its structure features a C=N imine bond (IR: 1640 cm⁻¹) and aromatic nitro groups, which confer electrophilicity and influence intermolecular interactions .

Properties

IUPAC Name

[(E)-(4-nitrophenyl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJVNUNOOIWGHN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5315-87-7
Record name NSC1600
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-NITROBENZALDEHYDE SEMICARBAZONE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-nitrobenzylidene)hydrazinecarboxamide typically involves the condensation reaction between 4-nitrobenzaldehyde and hydrazinecarboxamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed:

    Oxidation: Amino derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of (E)-2-(4-nitrobenzylidene)hydrazinecarboxamide and its derivatives. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are crucial for inhibiting tumor growth .

Anticonvulsant Properties
Another area of research involves the compound's anticonvulsant activity. Specific derivatives have been tested for their efficacy in preventing seizures induced by maximal electroshock and pentylenetetrazole models. The results indicate that some derivatives exhibit potent anticonvulsant effects while maintaining a favorable safety profile .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through reactions with various electrophiles and nucleophiles. This versatility makes it an important compound in developing new pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity
In a study investigating the antiproliferative effects of various hydrazone derivatives, this compound was found to significantly inhibit cell growth in MCF-7 cells with an IC50 value indicating effective cytotoxicity at low concentrations. The study employed SRB assays to assess cell viability post-treatment .

Case Study 2: Anticonvulsant Screening
A series of hydrazone compounds were synthesized, including this compound, which were screened for anticonvulsant activity using the maximal electroshock seizure model. The results demonstrated that certain derivatives had comparable efficacy to established anticonvulsants, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of (E)-2-(4-nitrobenzylidene)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydrazinecarboxamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural and Spectroscopic Comparison
Compound Substituent Melting Point (°C) Key IR Bands (cm⁻¹) UV-Vis λ_max (nm) Reference
(E)-2-(4-Nitrobenzylidene)hydrazinecarboxamide 4-NO₂ 190–193 1640 (C=N) Not reported
(E)-2-(4-Hydroxy-3-methoxybenzylidene)hydrazinecarboxamide 4-OH, 3-OCH₃ Not reported 3317 (N–H), 2952 (C–H) 264 (C=C), 412 (C=N)
(E)-2-(2-Aminobenzylidene)hydrazinecarboxamide 2-NH₂ Not reported Not reported Not reported
(E)-2-(5-Chloro-2-hydroxybenzylidene)-N-(4-phenylthiazol-2-yl)hydrazinecarboxamide 5-Cl, 2-OH, thiazole Not reported 3452 (NH), 1670 (C=O) Not reported
  • Key Observations :
    • The nitro group in this compound enhances electrophilicity compared to electron-donating groups (e.g., –OH, –OCH₃), influencing reactivity in cyclization reactions .
    • Hydrogen-bonding motifs vary: Methoxy/hydroxy derivatives form intramolecular O–H⋯N bonds, while the nitro analog relies on N–H⋯O interactions for crystal packing .

Biological Activity

(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction: The compound can interact with various enzymes, potentially inhibiting their activity, which is crucial for microbial growth and proliferation.
  • DNA Binding: Preliminary studies suggest that it may bind to DNA, leading to alterations in cellular processes that could inhibit cancer cell growth.
  • Metal Complex Formation: It has been shown to act as a ligand for metal ions such as osmium and rhodium, forming complexes that exhibit interesting photoluminescent properties and potential catalytic applications.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial effects of this compound. It has demonstrated significant activity against various bacterial and fungal strains. The following table summarizes some key findings:

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans20
Bacillus subtilis22

These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which is typical due to the latter's more complex outer membrane structure.

Anticancer Potential

Research has also explored the anticancer potential of this compound. Studies suggest that compounds with similar structures have shown promise in inhibiting tumor cell proliferation. The nitro group enhances its interaction with cellular targets, which may lead to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study:
    A study conducted by Sonika and Malhotra evaluated various hydrazone derivatives, including this compound. They reported significant antimicrobial activity against both bacterial and fungal strains, with a particular emphasis on its effectiveness against Staphylococcus aureus and Candida albicans. The study concluded that the presence of the nitro group contributed significantly to its bioactivity .
  • Anticancer Activity Research:
    Another investigation focused on the anticancer properties of this compound. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth. The mechanism was attributed to its ability to induce apoptosis through DNA interaction.

Q & A

Q. What is the optimized synthetic route for (E)-2-(4-nitrobenzylidene)hydrazinecarboxamide with high yield and purity?

The compound can be synthesized via condensation of 4-nitrobenzaldehyde with semicarbazide in ethanol under acidic conditions. Key steps include:

  • Refluxing equimolar amounts of 4-nitrobenzaldehyde and semicarbazide in ethanol with glacial acetic acid as a catalyst.
  • Isolation of the product as a yellow crystalline solid (95% yield, mp 190–193°C).
  • Purity validation via melting point comparison, elemental analysis, and spectroscopic techniques (IR, NMR) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • IR spectroscopy : Confirming C=N stretching at ~1640 cm⁻¹ and N-H stretches.
  • NMR spectroscopy :
  • ¹H NMR: Aromatic protons appear as doublets (δ 7.75–8.15 ppm), with a singlet for the hydrazinecarboxamide protons (δ 8.45–8.62 ppm).
  • ¹³C NMR: Peaks at δ 161.2 ppm (C=O) and 148.0 ppm (C=N) confirm the Schiff base structure.
    • Mass spectrometry : Molecular ion peak at m/z 299.2 [M+H]⁺ .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

  • Single crystals are grown via slow evaporation of ethanolic solutions.
  • Data collection is performed using a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation.
  • Structure solution and refinement use SHELX programs (SHELXD for phasing, SHELXL for refinement).
  • Key parameters: Monoclinic space group (e.g., P2₁/c), hydrogen-bonding networks, and torsion angles (e.g., C7–N1 bond confirms E configuration) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected melting points or NMR shifts) be resolved during characterization?

  • Cross-validate with HPLC or TLC to confirm compound homogeneity.
  • Perform variable-temperature NMR to detect dynamic effects (e.g., tautomerism).
  • Compare experimental data with DFT-calculated spectra (e.g., using Gaussian software) to identify discrepancies caused by solvation or crystal packing .

Q. What computational approaches predict the compound’s interaction with biological targets like DNA or enzymes?

  • Molecular docking (AutoDock Vina or GOLD) with prepared ligand (compound) and target (e.g., DNA PDB: 2DYW):
  • Generate grid maps around the binding site.
  • Use Lamarckian Genetic Algorithm for conformational sampling.
  • Analyze binding energy (ΔG ≤ −6 kcal/mol) and hydrogen-bond interactions .
    • MD simulations (AMBER/CHARMM) assess stability of ligand-target complexes over 100 ns trajectories .

Q. How do hydrogen-bonding patterns influence supramolecular assembly in its crystal lattice?

  • Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts.
  • Identify O–H⋯N and N–H⋯O interactions (2.8–3.0 Å) that stabilize 3D networks.
  • Use graph-set notation (e.g., R₂²(8) motifs) to classify hydrogen-bonding chains or rings .

Q. What methodologies evaluate the compound’s antibacterial efficacy and structure-activity relationships (SAR)?

  • Agar dilution assays : Test against S. aureus and E. coli (MIC values ≤ 25 µg/mL).
  • Correlate activity with substituent effects:
  • Electron-withdrawing groups (e.g., -NO₂) enhance membrane permeability.
  • Planar hydrazinecarboxamide moiety facilitates intercalation into DNA .

Q. What challenges arise in refining crystallographic data for this compound?

  • Twinned crystals : Use TWINLAW in SHELXL to model twin domains.
  • Disordered solvent molecules : Apply SQUEEZE (PLATON) to mask electron density.
  • Validate refinement with R-factor convergence (< 5%) and Δ/σ(max) < 0.001 .

Q. How do substituents on the benzylidene ring modulate biological activity?

  • Replace -NO₂ with -OCH₃ or -Cl and compare MIC values.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity.
  • Lipophilicity (logP) measured via HPLC correlates with cell-membrane penetration .

Q. What best practices validate molecular docking results for this compound?

  • Re-docking : Reproduce co-crystallized ligand poses (RMSD ≤ 2.0 Å).
  • Consensus scoring : Combine AutoDock, Glide, and ChemPLP scores.
  • In vitro validation : Compare docking-predicted IC₅₀ with enzyme inhibition assays (e.g., α-glucosidase) .

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